3-(3,4-Dimethylphenyl)benzyl alcohol
Overview
Description
3-(3,4-Dimethylphenyl)benzyl alcohol is an organic compound with the molecular formula C₁₄H₁₄O. It is characterized by a benzyl alcohol structure with a 3,4-dimethylphenyl group attached to the benzyl carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Alcohol Derivatization: The compound can be synthesized by reacting benzyl chloride with 3,4-dimethylaniline under basic conditions, followed by reduction.
Reductive Amination: Another method involves the reductive amination of 3,4-dimethylbenzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product.
Types of Reactions:
Oxidation: Oxidation of this compound can yield the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can be used to convert the compound to its corresponding benzylamine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation Products: 3-(3,4-Dimethylphenyl)benzaldehyde and 3-(3,4-Dimethylphenyl)benzoic acid.
Reduction Products: 3-(3,4-Dimethylphenyl)benzylamine.
Substitution Products: Various halogenated derivatives of the benzene ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and neurodegenerative diseases. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethylphenyl)benzyl alcohol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3,4-Dimethylphenol: A phenolic compound with similar structural features but different functional groups.
Benzyl Alcohol: The parent compound without the dimethylphenyl group.
3,4-Dimethylaniline: A related amine derivative.
Uniqueness: 3-(3,4-Dimethylphenyl)benzyl alcohol is unique due to its combination of benzyl alcohol and dimethylphenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[3-(3,4-dimethylphenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-6-7-15(8-12(11)2)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRJQFXPCJVZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654446 | |
Record name | (3',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885963-90-6 | |
Record name | (3',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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